molecular formula C10H13ClO B1359944 4-Phenoxybutyl chloride CAS No. 2651-46-9

4-Phenoxybutyl chloride

Cat. No. B1359944
CAS RN: 2651-46-9
M. Wt: 184.66 g/mol
InChI Key: JKXCPAVECBFBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybutyl chloride, also known as 4-Chlorobutyl phenyl ether, is a chemical compound with the linear formula C6H5O(CH2)4Cl . It has a molecular weight of 184.66 .


Molecular Structure Analysis

The molecular structure of 4-Phenoxybutyl chloride is represented by the formula C6H5O(CH2)4Cl . This indicates that the molecule consists of a phenyl group (C6H5) attached to a butyl group (CH2)4 via an oxygen atom, with a chlorine atom attached to the end of the butyl chain .


Physical And Chemical Properties Analysis

4-Phenoxybutyl chloride is a liquid at 20 degrees Celsius . It has a boiling point of 147 °C at 12 mmHg and a density of 1.068 g/mL at 25 °C . The refractive index n20/D is 1.522 .

Scientific Research Applications

Pharmacoproteomics of 4-Phenylbutyrate-Treated Cystic Fibrosis Bronchial Epithelial Cells

  • Research has shown that 4-Phenylbutyrate (4-PBA), a derivative of butyrate, has potential implications in the treatment of cystic fibrosis. Proteome profiling of cystic fibrosis bronchial epithelial cells treated with 4-PBA highlighted its impact on cellular chaperones, protein processing enzymes, and cell trafficking molecules, which may contribute to the amelioration of chloride transport defects in these cells (Singh et al., 2006).

Clinical Trials in Cystic Fibrosis Patients

  • Sodium 4-phenylbutyrate (Buphenyl, 4PBA) has been studied in clinical trials for its potential to induce epithelial CFTR function in vivo in cystic fibrosis patients, particularly those homozygous for deltaF508-CFTR. A study demonstrated small but significant improvements in nasal potential difference response, indicative of epithelial CFTR function (Rubenstein & Zeitlin, 1998).

Environmental Implications

  • Phenoxy acid herbicides and metabolites, including compounds related to 4-Phenoxybutyl chloride, have been assessed for their impact on groundwater and surface waters. Techniques like enantiomer analysis and isotope analysis have been used to understand their transformation and degradation in contaminated sites, such as old landfills (Milosevic et al., 2013).

Synthesis and Polymerization

  • The oxidative polymerization of 4-Phenoxyphenol, a related compound, has been studied for producing poly(1,4-phenylene oxide). This process, catalyzed by tyrosinase model complexes, demonstrates the potential for synthesizing polymers with specific properties (Higashimura et al., 1998).

Treatment of Industrial Wastewater

  • The degradation of 4-chlorophenol, a structurally similar compound, using a combination of UV and MnO2 for peroxymonosulfate activation, has been researched for industrial wastewater treatment. This method showed high efficiency and low toxicity in the treated sample, indicating its potential for industrial applications (Eslami, Hashemi, & Ghanbari, 2018).

Safety And Hazards

4-Phenoxybutyl chloride is considered hazardous. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of a spill or leak, it’s recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

4-chlorobutoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCPAVECBFBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181089
Record name 4-Chlorobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxybutyl chloride

CAS RN

2651-46-9
Record name (4-Chlorobutoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2651-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyl phenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002651469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2651-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobutyl phenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutyl phenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.341
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A two phase mixture of phenol (5 g, 53 mmol), 1,4-dichlorobutane (30 ml), tetrabutylammonium hydrogen sulphate (0.3 g, 1 mmol), and sodium hydroxide solution (25 ml, 6M) was refluxed for 3 h. The organic layer was separated, dried (MgSO4), and concentrated in vacuo. The residues were purified by flash chromatography (silica (Merck 15111); eluant:petrol) to give the product as a colourless viscous oil (7.57 g 77%) bp 250° C. at 0.2 mm Hg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxybutyl chloride
Reactant of Route 2
Reactant of Route 2
4-Phenoxybutyl chloride
Reactant of Route 3
Reactant of Route 3
4-Phenoxybutyl chloride
Reactant of Route 4
Reactant of Route 4
4-Phenoxybutyl chloride
Reactant of Route 5
Reactant of Route 5
4-Phenoxybutyl chloride
Reactant of Route 6
Reactant of Route 6
4-Phenoxybutyl chloride

Citations

For This Compound
8
Citations
PM Frearson, ES Stern - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
Intermediates.-2-Phenoxyethyl chloride had mp> 25", bp 108-1 lOo/l6 mm.(Bentley el aLs give mp 28", bp 220"). 2-cycloHexyloxyethyl chloride, prepared from 2-cyclohexyloxyethanol,'…
Number of citations: 13 pubs.rsc.org
WA Pritts, DG Peters - Journal of Electroanalytical Chemistry, 1995 - Elsevier
… product might be formed via an SN2 process; however, since the amount of starting material available for reduction was decreased owing to the production of 4-phenoxybutyl chloride in …
Number of citations: 26 www.sciencedirect.com
DC Sayles, EF Degering - Journal of the American Chemical …, 1949 - ACS Publications
The activity of silver nitrate supported on alumina for reaction with acetylene-air mixtures has been studied as a function of silver nitrate concentration, area of support, temperature of ac-…
Number of citations: 26 pubs.acs.org
RL Peck - 1967 - search.proquest.com
… Therefore, a short synthesis was attempted starting with 4-phenoxybutyl chloride. The corresponding Grignard reagent was treated with ethyl formate, and the l, 9-diphenoxy-5-nonanol …
Number of citations: 3 search.proquest.com
DC Sayles - 1946 - search.proquest.com
… After complete reaction, freshly atstanea ethyl acetoacetate (525 g., 2.5 moles) was added, and finally 4-phenoxybutyl chloride (400 g., 2.2 moles) was added dropwise while the …
Number of citations: 2 search.proquest.com
S Ito, K Kikuzato, H Nakamura, T Asami - Strigolactones: Methods and …, 2021 - Springer
… Phenacyl bromide, 1,2,4-triazole, (4-chlorobutoxy)benzene, bis(2-bromoethyl)ether, and 4-phenoxybutyl chloride were purchased from Tokyo Chemical Inc. (TCI). K 2 CO 3 , acetone, …
Number of citations: 5 link.springer.com
WA Pritts - 1993 - search.proquest.com
It was the goal of this work to (a) probe the electrochemical behavior of $\alpha,\omega $-dihaloalkanes at carbon cathodes (where carbon will play no role except that of an electron …
Number of citations: 2 search.proquest.com
张晶, 饶竹, 杨志鹏, 郭晓辰, 刘晨, 孟建卫, 王立平 - 分析测试学报, 2022 - fxcsxb.com
: 建立了同时快速检测地下水中102 种酸性, 碱性和中性有机污染物的气相色谱-质谱(GC-MS) 分析方法, 所建方法涉及苯酚, 苯胺, 苯基醚, 多氯萘, 联苯等10 类污染物. 考察了酸性, 碱性和中性…
Number of citations: 2 www.fxcsxb.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.